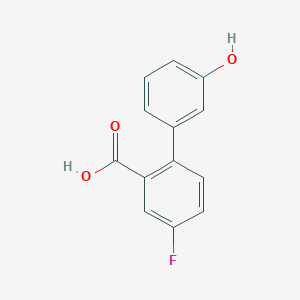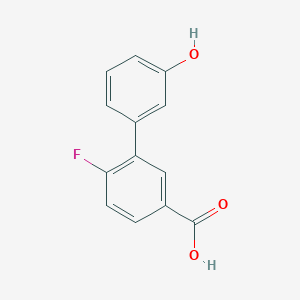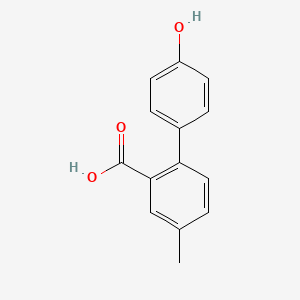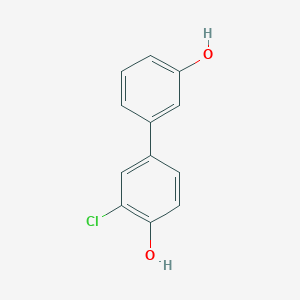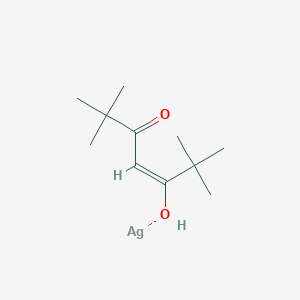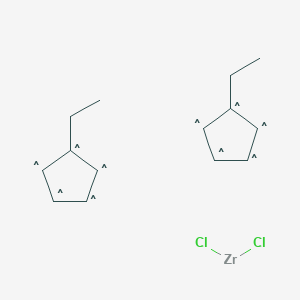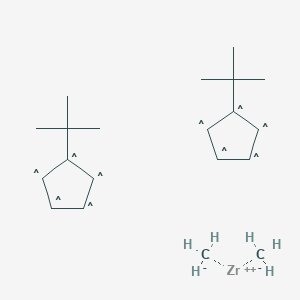![molecular formula C12H14Cl2SiZr B6356947 [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98% CAS No. 86050-32-0](/img/structure/B6356947.png)
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is a metallocene used in Ethene Oligomerization . It is a yellow crystalline solid with the molecular formula [ (CH 3) 2 Si (C 5 H 4) 2 ]ZrCl 2 . The CAS Number is 86050-32-0 .
Molecular Structure Analysis
The molecular weight of [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is 348.46 g/mol . The exact mass and monoisotopic mass are both 345.928881 g/mol .Chemical Reactions Analysis
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is used in Ethene Oligomerization . This suggests that it plays a role in the polymerization of ethene, a common process in the production of polyethylene plastics.Physical And Chemical Properties Analysis
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride is a yellow crystalline solid . It has a melting point of over 150 °C . It reacts with water .Aplicaciones Científicas De Investigación
Synthesis of Highly Substituted Cyclopentadienes
This compound serves as a versatile precursor of metallocenes that show high activity in valuable catalytic transformations . The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity . Therefore, the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important .
Catalysts for C–H Bond Functionalization
Half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization . The half-sandwich metallocenes of the late transition metals can be readily synthesized by deprotonative complexation of cyclopentadiene with metal halide [M-X] through the elimination of HX .
Synthesis of Half-Sandwich Metallocenes of Late Transition Metals
The synthesis of highly substituted cyclopentadienes and pentafulvenes and their application to the synthesis of half-sandwich metallocenes of late transition metals are described . These metallocenes are used in various catalytic reactions .
Application in the Field of Catalysis
The robust nature of the metal complexes expressed by oxidation stability, ligand non-transferability, and chemical inertness stimulated their application in the field of catalysis . This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .
Preparation of Selectively 1,2-Disubstituted Cyclopentadienes
This compound is used in the development of synthetic pathways for preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes . Application of 1,2-disubstituted metallocenes in catalytic processes is mentioned as well .
Synthesis of Transition Metal Complexes
Cyclopentadienyl and substituted cyclopentadienyl anions constitute a very important class of ligands for transition metal compounds . Cyclopentadienyl ligands in the respective metallocene complexes show usually high chemical inertness and stability .
Safety and Hazards
[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and should not be allowed to contact with air . If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
As an organometallic compound, it is often used as a reagent, catalyst, and precursor material in various chemical reactions .
Mode of Action
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is known to be used in Ethene Oligomerization
Biochemical Pathways
Given its use in ethene oligomerization , it may influence the pathways related to this process.
Action Environment
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is sensitive to moisture and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and the presence of water or protic solvents.
Propiedades
InChI |
InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDGOAAQKUSJSU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylsilylbis(cyclopentadienyl)zirconium dichloride | |
CAS RN |
86050-32-0 |
Source


|
| Record name | [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



